![molecular formula C13H18BrNO4S B2654319 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide CAS No. 2320219-72-3](/img/structure/B2654319.png)
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide
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Description
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H18BrNO4S and its molecular weight is 364.25. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide have been investigated for their potential as antiprotozoal agents. A study by Ismail et al. (2004) explored compounds with similar structures showing strong DNA affinities and in vitro effectiveness against protozoal infections like T. b. rhodesiense and P. falciparum. This implies potential applications in treating diseases caused by these protozoa.
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) indicates that compounds structurally related to 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide have potential as anti-inflammatory and analgesic agents. The study synthesized novel compounds with benzodifuranyl structures, exhibiting high inhibitory activity on COX-2 selectivity and showing significant analgesic and anti-inflammatory activities.
Antidopaminergic Properties
The antidopaminergic properties of structurally related compounds have been explored in research. A study by Högberg et al. (1990) on benzamides structurally similar to 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide showed potential as antipsychotic agents. These compounds displayed high in vitro and in vivo potency, suggesting their usefulness in studying dopamine D-2 mediated responses.
CCR5 Antagonist Synthesis
A practical method for synthesizing compounds structurally related to 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide as CCR5 antagonists is described by Ikemoto et al. (2005). This research contributes to the development of orally active CCR5 antagonists, which are critical in the treatment and management of diseases like HIV/AIDS.
properties
IUPAC Name |
5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c14-11-2-1-10(19-11)12(17)15-9-13(18-6-5-16)3-7-20-8-4-13/h1-2,16H,3-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINTECWOZCFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=C(O2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-2-carboxamide |
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